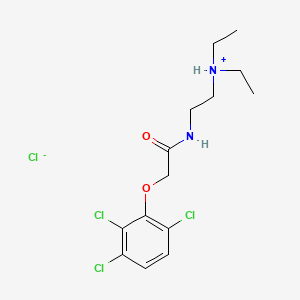
Benzoic acid, 2,2-dimethyl-3-(4'-methylpiperidino)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety esterified with a propyl chain that contains a 2,2-dimethyl substitution and a 4’-methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester typically involves the esterification of benzoic acid with the appropriate alcohol derivative. One common method involves the reaction of benzoic acid with 2,2-dimethyl-3-(4’-methylpiperidino)propanol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The 4’-methylpiperidino group may enhance the compound’s binding affinity to certain targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,2-dimethylpropyl ester: Lacks the piperidino group, which may result in different biological activity.
Benzoic acid, 3-(4’-methylpiperidino)propyl ester: Similar structure but without the 2,2-dimethyl substitution.
Benzoic acid, 2,2-dimethyl-3-(4’-ethylpiperidino)propyl ester: Contains an ethyl group instead of a methyl group on the piperidino ring.
Uniqueness
The presence of both the 2,2-dimethyl substitution and the 4’-methylpiperidino group in benzoic acid, 2,2-dimethyl-3-(4’-methylpiperidino)propyl ester makes it unique compared to other similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63916-77-8 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-(4-methylpiperidin-1-yl)propyl] benzoate |
InChI |
InChI=1S/C18H27NO2/c1-15-9-11-19(12-10-15)13-18(2,3)14-21-17(20)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3 |
Clé InChI |
OYMQAWWYAKWMSI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)CC(C)(C)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


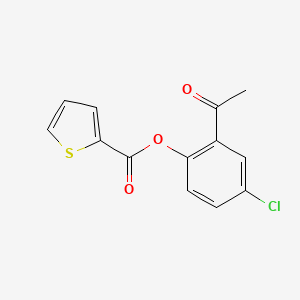


![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
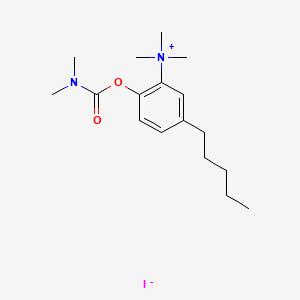

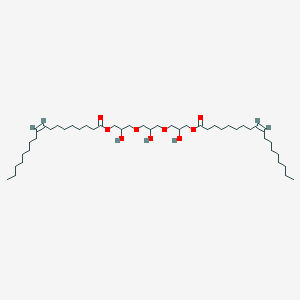
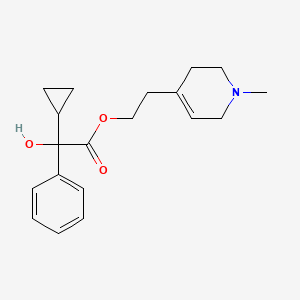
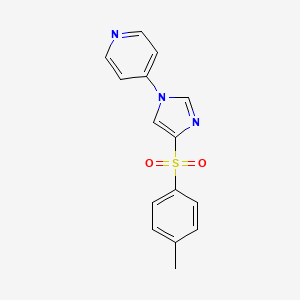
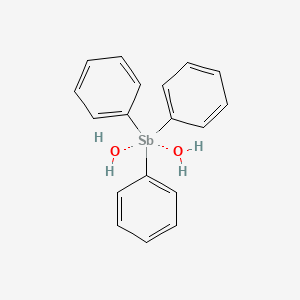
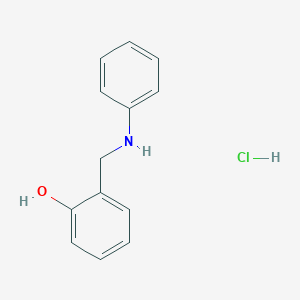
![3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate](/img/structure/B13773137.png)
